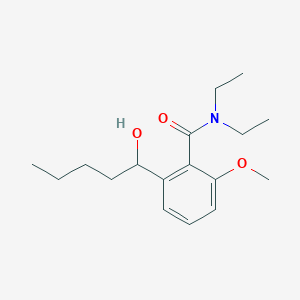
N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida es un compuesto químico con la fórmula molecular C17H27NO3. Es un derivado de benzamida que presenta un grupo hidroxipentil y un grupo metoxi unido al anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como el cloruro de 6-metoxibenzoílo y la N,N-dietilamina.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de un disolvente como diclorometano o tolueno. La mezcla de reacción se agita a una temperatura específica, generalmente alrededor de la temperatura ambiente a 50 °C.
Formación de intermedio: La reacción inicial entre el cloruro de 6-metoxibenzoílo y la N,N-dietilamina forma un compuesto intermedio.
Adición del grupo hidroxipentil: El intermedio luego se hace reaccionar con un reactivo hidroxipentil, como el 1-bromopentanol, en condiciones básicas para introducir el grupo hidroxipentil.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna o la recristalización para obtener N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida puede involucrar reactores por lotes a gran escala y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar la eficiencia y minimizar los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o aldehído.
Reducción: El compuesto se puede reducir para formar un derivado de amina o alcohol correspondiente.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Se pueden emplear reactivos nucleofílicos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de derivados de cetona o aldehído.
Reducción: Formación de derivados de amina o alcohol.
Sustitución: Formación de derivados de benzamida sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o antiinflamatorias.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
N,N-Dietil-2-(1-hidroxietil)-6-metoxibenzamida: Estructura similar pero con una cadena hidroalquilo más corta.
N,N-Dietil-2-(1-hidroxipropil)-6-metoxibenzamida: Estructura similar con una longitud de cadena hidroalquilo diferente.
N,N-Dietil-2-(1-hidroxibutil)-6-metoxibenzamida: Otro compuesto similar con una longitud de cadena hidroalquilo diferente.
Unicidad
N,N-Dietil-2-(1-hidroxipentil)-6-metoxibenzamida es único debido a su grupo hidroxipentil específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo metoxi también contribuye a sus propiedades distintivas en comparación con otros derivados de benzamida.
Propiedades
Número CAS |
649552-10-3 |
|---|---|
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide |
InChI |
InChI=1S/C17H27NO3/c1-5-8-11-14(19)13-10-9-12-15(21-4)16(13)17(20)18(6-2)7-3/h9-10,12,14,19H,5-8,11H2,1-4H3 |
Clave InChI |
KDRZVYURDJPZQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=C(C(=CC=C1)OC)C(=O)N(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
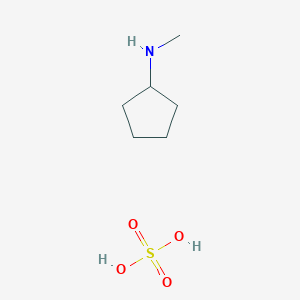
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
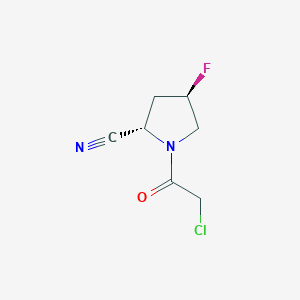

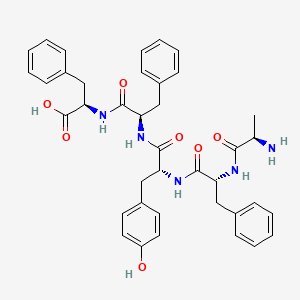
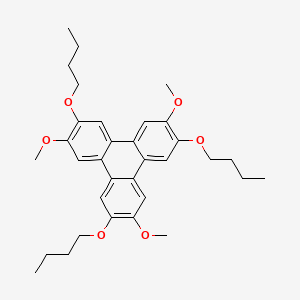
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)

